molecular formula C10H10BrIO3 B8172054 Ethyl 2-(5-bromo-2-iodophenoxy)acetate

Ethyl 2-(5-bromo-2-iodophenoxy)acetate

Cat. No.: B8172054
M. Wt: 384.99 g/mol
InChI Key: ZNZQKVGWIVXTSY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-iodophenoxy)acetate is an organic compound with the molecular formula C10H10BrIO3. This compound is characterized by the presence of both bromine and iodine atoms attached to a phenoxy group, which is further connected to an ethyl acetate moiety. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-2-iodophenoxy)acetate typically involves the reaction of 5-bromo-2-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

5-bromo-2-iodophenol+ethyl bromoacetateK2CO3,DMFEthyl 2-(5-bromo-2-iodophenoxy)acetate\text{5-bromo-2-iodophenol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 5-bromo-2-iodophenol+ethyl bromoacetateK2​CO3​,DMF​Ethyl 2-(5-bromo-2-iodophenoxy)acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-2-iodophenoxy)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler phenoxy derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction Reactions: Formation of phenoxyacetate derivatives without halogen atoms.

Scientific Research Applications

Ethyl 2-(5-bromo-2-iodophenoxy)acetate is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-iodophenoxy)acetate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Ethyl 2-(5-bromo-2-iodophenoxy)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-bromo-2-iodophenoxy)acetate: Similar structure but with different substitution pattern on the phenoxy ring.

    Ethyl 2-(5-chloro-2-iodophenoxy)acetate: Contains chlorine instead of bromine, leading to different reactivity and properties.

    Ethyl 2-(5-bromo-2-fluorophenoxy)acetate: Contains fluorine instead of iodine, affecting its chemical behavior.

The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which provide distinct reactivity and make it a valuable compound in various synthetic applications.

Properties

IUPAC Name

ethyl 2-(5-bromo-2-iodophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIO3/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZQKVGWIVXTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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